molecular formula C13H19FN2O4S B2614002 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411270-97-6

4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2614002
CAS No.: 2411270-97-6
M. Wt: 318.36
InChI Key: WTBBECPBWZTPDQ-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxyphenyl group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethoxybenzyl chloride with piperazine in the presence of a base to form the intermediate 4-[(3,5-Dimethoxyphenyl)methyl]piperazine. This intermediate is then reacted with sulfonyl fluoride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or specific temperature controls to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography or crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups such as sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents on the piperazine ring or the aromatic group. Examples include:

  • 4-[(3,5-Dimethoxyphenyl)methyl]piperazine
  • 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonamide

Uniqueness

What sets 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride apart is the presence of the sulfonyl fluoride group, which imparts unique reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in chemical biology and drug discovery research.

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O4S/c1-19-12-7-11(8-13(9-12)20-2)10-15-3-5-16(6-4-15)21(14,17)18/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBBECPBWZTPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)S(=O)(=O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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